3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, furan, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzenesulfonyl chloride, furan-3-ylmethanol, and 2-methoxyethylamine. The general synthetic route can be summarized as follows:
Formation of the sulfonamide bond: React 3-chlorobenzenesulfonyl chloride with furan-3-ylmethanol in the presence of a base such as triethylamine to form the intermediate 3-chloro-N-(furan-3-ylmethyl)benzenesulfonamide.
Introduction of the methoxyethyl group: React the intermediate with 2-methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Dechlorinated benzenesulfonamide.
Substitution: Azido or thiol-substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, while the furan and methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
- 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide
Uniqueness
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and methoxyethyl groups can enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5S/c1-20-8-6-17(10-12-5-7-22-11-12)23(18,19)13-3-4-15(21-2)14(16)9-13/h3-5,7,9,11H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMSFKHBIXNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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